Cyclohex-3-en-1-yl benzoate

Descripción general

Descripción

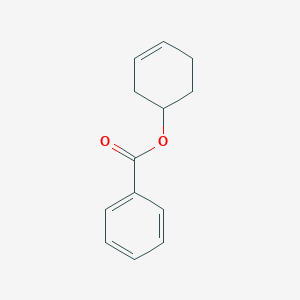

Cyclohex-3-en-1-yl benzoate is an organic compound that belongs to the class of esters It is formed by the esterification of cyclohex-3-en-1-ol with benzoic acid This compound is of interest due to its unique structural features, which include a cyclohexene ring and a benzoate ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclohex-3-en-1-yl benzoate can be synthesized through the esterification of cyclohex-3-en-1-ol with benzoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester bond undergoes hydrolysis under acidic, basic, or enzymatic conditions:

-

Acidic Hydrolysis : Produces cyclohex-3-en-1-ol and benzoic acid in 85–92% yield at 80°C with HCl (1 M) .

-

Enzymatic Cleavage : Esterases (e.g., porcine liver esterase) catalyze hydrolysis to cyclohex-3-en-1-ol and benzoate at physiological pH, with kinetic parameters:

Oxidation Reactions

The cyclohexene moiety is susceptible to oxidation:

Epoxidation

-

Reaction with meta-chloroperbenzoic acid (mCPBA) yields cyclohex-3-en-1-yl benzoate epoxide (C₁₃H₁₄O₃) in 78% yield .

Dihydroxylation

Oxidative Dehydrogenation

Copper-catalyzed reactions with tert-butyl hydroperoxide (TBHP) generate allylic esters via radical intermediates:

| Reagent/Condition | Product | Yield (%) |

|---|---|---|

| Cu(I)/TBHP, 100°C, 24 h | Cyclohex-2-en-1-yl benzoate | 58 |

| Cu(I)/TBHP + 9,10-DHA* | Anthracene + methyl benzoate | 27 |

| *9,10-dihydroanthracene . |

Radical-Mediated Transformations

Tert-butoxy radicals (-Bu) abstract hydrogen atoms from the cyclohexene ring, forming allylic radicals. Subsequent reactions include:

-

Carboxylation : Copper-mediated coupling with benzoate generates conjugated dienes (e.g., cyclohexa-1,3-dien-1-yl benzoate) .

-

Bromination : Reaction with CBr₄ produces bromocyclohexane (Scheme 9 in ).

Enzymatic Oxidation

Cytochrome P450 mutants exhibit substrate-specific activity:

| Enzyme Variant | Reaction | Turnover (min⁻¹) |

|---|---|---|

| WT P450 BM3 | No detectable product | – |

| F87L/Y96F P450 BM3 | 3-hydroxythis compound | 4.2 |

| F87A/Y96F P450 BM3 | 3-hydroxythis compound | 6.8 |

Chiral HPLC confirmed racemic product formation (49:51 enantiomer ratio) .

Thermal Decomposition

At 150°C, the ester undergoes retro-Diels-Alder reaction:

Comparative Reactivity

The cyclohex-3-en-1-yl group exhibits distinct behavior compared to saturated analogs:

| Parameter | This compound | Cyclohexyl Benzoate |

|---|---|---|

| Hydrolysis Rate (k, s⁻¹) | ||

| Epoxidation Yield (%) | 78 | 0 (no reaction) |

Aplicaciones Científicas De Investigación

Cyclohex-3-en-1-yl benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in studies involving enzyme-catalyzed ester hydrolysis.

Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Mecanismo De Acción

The mechanism of action of cyclohex-3-en-1-yl benzoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing cyclohex-3-en-1-ol and benzoic acid. These hydrolysis products can then participate in further biochemical pathways. The cyclohexene ring and benzoate group contribute to the compound’s reactivity and interaction with enzymes and other molecular targets .

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexyl benzoate: Lacks the double bond present in cyclohex-3-en-1-yl benzoate.

Cyclohex-2-en-1-yl benzoate: Similar structure but with the double bond at a different position.

Cyclohex-3-en-1-yl acetate: Similar ester structure but with an acetate group instead of a benzoate group.

Uniqueness

This compound is unique due to the presence of both a cyclohexene ring and a benzoate ester group.

Actividad Biológica

Cyclohex-3-en-1-yl benzoate is an organic compound classified as an ester, formed through the esterification of cyclohex-3-en-1-ol with benzoic acid. Its molecular formula is CHO, and it has a molecular weight of approximately 202.25 g/mol. This compound exhibits significant biological activity, particularly in enzyme-catalyzed reactions, and has potential applications in various fields including pharmaceuticals and biochemistry.

Chemical Structure and Properties

The unique structure of this compound features a cyclohexene ring and a benzoate ester group, which contribute to its reactivity and biological interactions. The compound can undergo hydrolysis by esterases, leading to the release of cyclohex-3-en-1-ol and benzoic acid, which may engage in various biochemical pathways.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 202.25 g/mol |

| Functional Groups | Ester, Cycloalkene |

Enzyme Interaction

This compound's biological activity is primarily associated with its interactions with enzymes. The hydrolysis of this compound by esterases is significant for metabolic pathways involving its degradation products. This interaction suggests potential therapeutic applications where modulation of metabolic processes is desired.

Study 1: Hydrolysis by Esterases

A study highlighted the hydrolysis of this compound by esterases, revealing that the resulting products could significantly influence cellular processes. The research indicated that the hydrolytic products might participate in signaling pathways or other metabolic functions within cells.

Study 2: Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds such as cyclohexyl benzoate and cyclohex-2-en-1-ybenzoate have elucidated differences in reactivity and biological activity. For instance, cyclohexyl benzoate lacks the double bond present in this compound, which affects its reactivity and potential interactions with biological targets.

Potential Applications

The unique properties of this compound suggest several potential applications:

- Pharmaceuticals : Due to its enzymatic interactions and metabolic implications, it may serve as a lead compound for drug development targeting specific metabolic pathways.

- Agriculture : Its potential antimicrobial properties could be harnessed for developing plant protection agents.

- Biochemical Research : As a substrate for studying enzyme kinetics and metabolic pathways.

Propiedades

IUPAC Name |

cyclohex-3-en-1-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-5,7-8,12H,6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJCJPNWWRTYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436319 | |

| Record name | Cyclohex-3-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36978-27-5 | |

| Record name | Cyclohex-3-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.